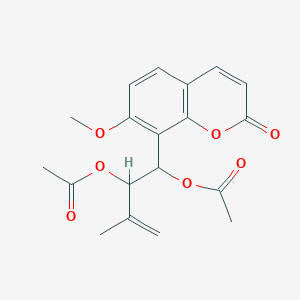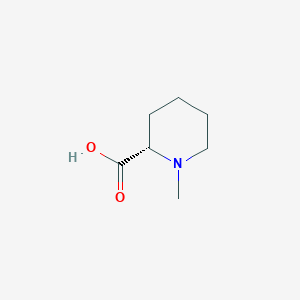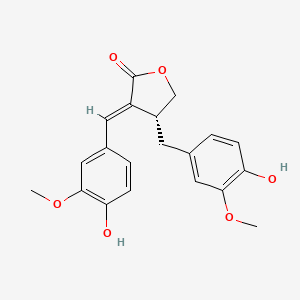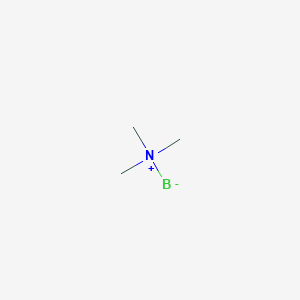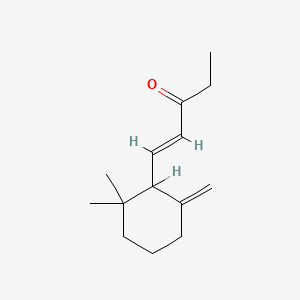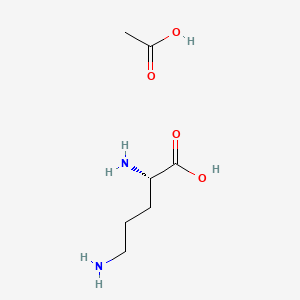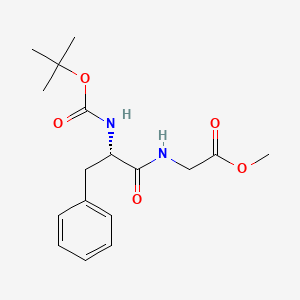
Boc-phe-gly-ome
Vue d'ensemble
Description
“Boc-phe-gly-ome” is a type of N- and C-protected tripeptide . It is a commonly used reagent for protecting amino acids . It is a stable chemical compound and appears as a white crystalline solid .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated through single crystal X-ray diffraction analysis . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .
Chemical Reactions Analysis
“this compound” has been found to self-assemble, forming a herringbone helix-like architecture through non-covalent interactions . This self-assembly is influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids .
Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid . Its melting point is 104-105℃ and it has a density of 1.148 . It should be stored in a sealed, dry environment at room temperature .
Applications De Recherche Scientifique
Auto-assemblage des peptides
Boc-phe-gly-ome est impliqué dans l'auto-assemblage des peptides, qui peuvent former diverses microstructures et nanostructures. Ce processus a des implications significatives en nanobiotechnologie, en particulier dans la création de peptides à base de feuillets β qui sont abondants dans la nature, comme la soie et les fibrilles amyloïdes .
Applications en nanomédecine
Le motif Phe-Phe, qui fait partie du this compound, est utilisé pour conduire l'auto-assemblage de courts peptides en nanostructures et hydrogels. Ces structures ont une gamme d'applications en nanomédecine, notamment les systèmes d'administration de médicaments, les biomatériaux et les nouvelles approches thérapeutiques .
Études cristallographiques
This compound possède des signatures cristallographiques uniques qui sont précieuses pour étudier les arrangements moléculaires et la chimie supramoléculaire. La présence de chaînes latérales spécifiques peut entraîner des changements significatifs dans la structure moléculaire et les propriétés d'auto-association .
Mécanisme D'action
Mode of Action
The mode of action of Boc-Phe-Gly-OMe involves its ability to self-assemble into specific structures. The presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids results in significant changes in their molecular arrangement and supramolecular structure .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its self-assembly properties. The single crystal X-ray diffraction analysis suggested that it adopted a type II β-turn-like conformation, known as open turn identified by the absence of any intramolecular hydrogen bond, which further self-assembled to form a herringbone helix-like architecture through non-covalent interactions .
Result of Action
The result of this compound’s action is the formation of specific molecular structures through self-assembly. These structures can exhibit different architectures in different solvents, such as flower-like architectures in acetonitrile–water medium .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used. For example, these peptides exhibited two different flower-like architectures in acetonitrile–water medium under an optical microscope and a field emission scanning electron microscope (FESEM) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The self-assembly of Boc-Phe-Gly-OMe has been investigated in detail . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure . This tripeptide interacts with various biomolecules through non-covalent interactions, leading to the formation of unique structures .
Cellular Effects
The self-assembly properties of this tripeptide suggest that it could potentially influence cell function by interacting with cellular proteins and other biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique self-assembly properties . It forms a herringbone helix-like architecture through non-covalent interactions . This could potentially influence the activity of enzymes and other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been reported in the literature. The self-assembly properties of this tripeptide suggest that it could potentially have long-term effects on cellular function .
Metabolic Pathways
Given its structure, it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Its unique self-assembly properties suggest that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Its unique self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


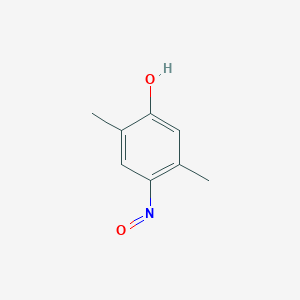
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
